4-chloro-7-methyl-3-nitroquinoline
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Overview
Description
4-Chloro-7-methyl-3-nitroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro, methyl, and nitro groups on the quinoline ring significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration of 4-chloro-7-methylquinoline
Starting Material: 4-chloro-7-methylquinoline
Reagents: Concentrated nitric acid and sulfuric acid
Conditions: The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
Procedure: The 4-chloro-7-methylquinoline is dissolved in sulfuric acid, and concentrated nitric acid is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for several hours, then poured into ice water to precipitate the product.
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Chlorination of 7-methyl-3-nitroquinoline
Starting Material: 7-methyl-3-nitroquinoline
Reagents: Chlorine gas or a chlorinating agent like thionyl chloride
Conditions: The reaction is conducted under controlled conditions to ensure selective chlorination at the desired position.
Procedure: The 7-methyl-3-nitroquinoline is exposed to chlorine gas or treated with thionyl chloride in the presence of a catalyst. The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of 4-chloro-7-methyl-3-nitroquinoline typically involves large-scale nitration and chlorination processes, with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Reduction
Reagents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Conditions: The reaction is usually carried out under mild conditions to selectively reduce the nitro group to an amino group.
Products: 4-chloro-7-methyl-3-aminoquinoline.
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Nucleophilic Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is typically conducted in a polar solvent at elevated temperatures.
Products: Substituted quinoline derivatives where the chloro group is replaced by the nucleophile.
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Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: The reaction is performed under controlled conditions to avoid over-oxidation.
Products: Oxidized quinoline derivatives, potentially forming quinoline N-oxides.
Scientific Research Applications
Chemistry
4-Chloro-7-methyl-3-nitroquinoline is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro group is particularly significant, as it can undergo bioreductive activation in hypoxic tumor environments, leading to selective cytotoxicity.
Medicine
Pharmaceutical research explores this compound derivatives for their potential as therapeutic agents. Modifications to the quinoline core can yield compounds with enhanced pharmacological profiles, including improved efficacy and reduced toxicity.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The biological activity of 4-chloro-7-methyl-3-nitroquinoline is primarily attributed to its ability to interact with cellular targets through multiple pathways:
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, generating ROS that induce oxidative stress and damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitroquinoline: Lacks the methyl group at the 7-position, which can influence its reactivity and biological activity.
7-Methyl-3-nitroquinoline:
4-Chloro-7-methylquinoline: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
4-Chloro-7-methyl-3-nitroquinoline is unique due to the combined presence of chloro, methyl, and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
CAS No. |
700369-50-2 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-chloro-7-methyl-3-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(4-6)12-5-9(10(7)11)13(14)15/h2-5H,1H3 |
InChI Key |
FQWCHXWBGPCGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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